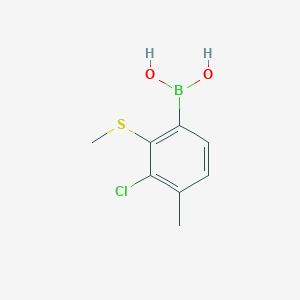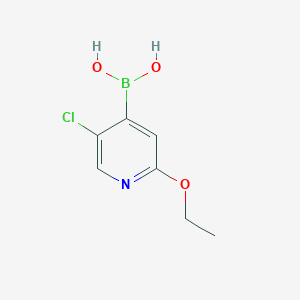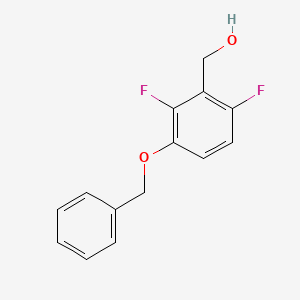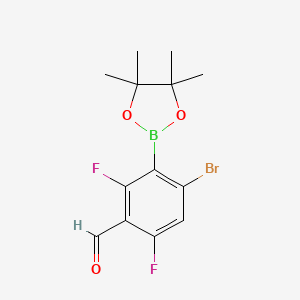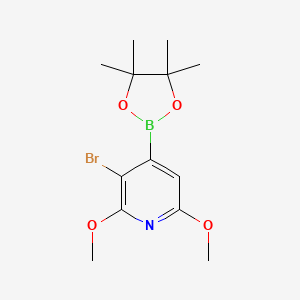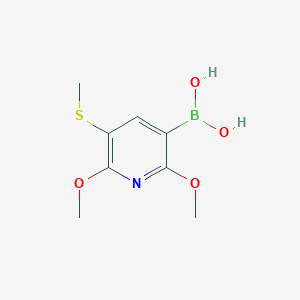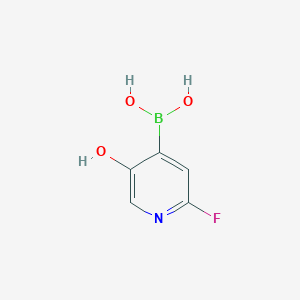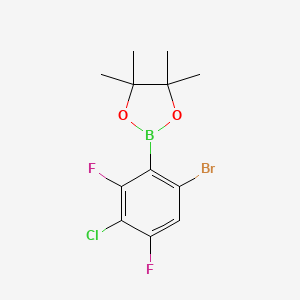
2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
The compound is a type of organoboron compound, which are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are not only important intermediates in organic synthesis, but also have a wide range of applications in pharmacy and biology .
Synthesis Analysis
While specific synthesis methods for this compound are not available, organoboron compounds can generally be synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
Organoboron compounds are usually used to protect diols; they are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a solid form and a molecular weight of around 265.11 .Scientific Research Applications
Synthesis and Structural Analysis
Compounds containing the dioxaborolane ring, like 2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are often used in complex synthesis processes. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through various spectroscopy methods and single-crystal X-ray diffraction. Density Functional Theory (DFT) was used to calculate molecular structures, showing consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Coordination Polymers
Al-Fayaad et al. (2020) reported the synthesis of an extended dipyridyl ligand using a palladium-catalyzed Suzuki coupling of a compound containing the dioxaborolane ring, leading to the formation of a two-dimensional coordination polymer. This showcases the compound's utility in constructing complex molecular architectures (Al-Fayaad et al., 2020).
Supramolecular Chemistry
Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine for Stille-type coupling procedures to prepare various pyridine-based ligands for use in supramolecular chemistry. This highlights the role of pyridine derivatives in forming complex molecular structures (Schubert & Eschbaumer, 1999).
Antibacterial and Antimycobacterial Activities
Song et al. (2017) synthesized various 1,3,4-oxadiazole thioether derivatives containing 2-chloro-5-methylene pyridine and assessed their antibacterial activities. This research demonstrates the potential medical applications of pyridine derivatives in creating new antibacterial agents (Song et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in organic synthesis and catalytic reactions .
Mode of Action
Boronic acid derivatives like this compound are known to interact with various biological targets through covalent bonding . They can also participate in condensation reactions .
Biochemical Pathways
Boronic acid derivatives are known to participate in various biochemical reactions, including borylation and hydroboration .
Result of Action
The compound’s interaction with its targets can lead to changes in the biochemical pathways and cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . These factors can affect the compound’s solubility, reactivity, and interactions with its targets.
Safety and Hazards
Future Directions
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .
Properties
IUPAC Name |
2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-9-8-10(12(18-7)16-11(9)17-6)15-19-13(2,3)14(4,5)20-15/h8H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJXSDPFHHNZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132543 | |
| Record name | Pyridine, 2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-65-1 | |
| Record name | Pyridine, 2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


